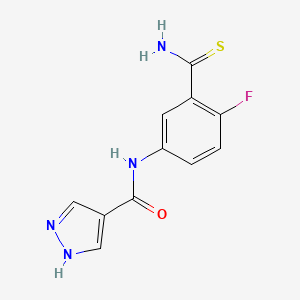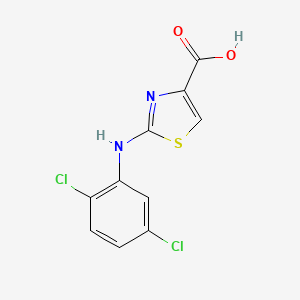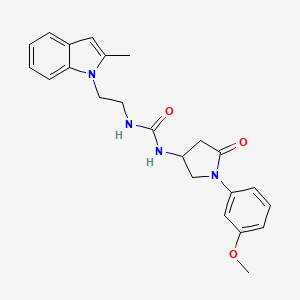
1-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(2-methyl-1H-indol-1-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(2-methyl-1H-indol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C23H26N4O3 and its molecular weight is 406.486. The purity is usually 95%.
BenchChem offers high-quality 1-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(2-methyl-1H-indol-1-yl)ethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(2-methyl-1H-indol-1-yl)ethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Activities and Docking Study
- Urea derivatives like 1-(2-(1H-indo1-3-yl)ethyl)-3-(2-methoxyphenyl)urea have been synthesized and analyzed for their antitumor activities. The structure was characterized using NMR, ESI-MS, and X-ray diffraction. The compound showed potential antitumor activity analyzed by MTT assay and was docked into CDK4 protein to analyze interactions with the active site residues, indicating its potential in cancer research (Ch Hu et al., 2018).
Directed Lithiation
- Directed lithiation of urea derivatives such as N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea has been explored to produce various substituted products. This research outlines the chemical flexibility and utility of urea compounds in organic synthesis, potentially aiding in the creation of new drugs or materials (Keith Smith et al., 2013).
Enzyme Inhibition and Anticancer Investigations
- Urea derivatives have been synthesized and subjected to enzyme inhibition assays, including urease, β-glucuronidase, and phosphodiesterase enzymes. Some compounds showed significant inhibition rates, and an effect on prostate cancer cell lines was observed, indicating their potential in developing new therapeutic agents (Sana Mustafa et al., 2014).
Stereoselective Synthesis
- The stereoselective synthesis of active metabolites of potent inhibitors, such as PI3 kinase inhibitors, has been performed using urea derivatives. This highlights the compound's role in synthesizing biologically active molecules with precise stereochemical configurations, crucial for drug development and biochemical research (Zecheng Chen et al., 2010).
Metal Chelating Effects and Inhibition Profiles
- Urea derivatives have been tested for their metal chelating effects and inhibition profiles against significant enzymes like acetylcholinesterase and carbonic anhydrase. These findings indicate the potential of urea compounds in treating conditions related to enzyme dysregulation or as part of metal-responsive therapeutic agents (A. Sujayev et al., 2016).
Eigenschaften
IUPAC Name |
1-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(2-methylindol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-16-12-17-6-3-4-9-21(17)26(16)11-10-24-23(29)25-18-13-22(28)27(15-18)19-7-5-8-20(14-19)30-2/h3-9,12,14,18H,10-11,13,15H2,1-2H3,(H2,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEQAOPSHROEAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCNC(=O)NC3CC(=O)N(C3)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(2-methyl-1H-indol-1-yl)ethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{3-[(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-4-methoxyphenyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B2821847.png)


![Methyl 2-[3-[(4-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetate](/img/structure/B2821851.png)

![2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2821856.png)
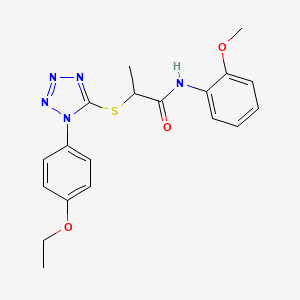

![5-(4-fluorophenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole](/img/structure/B2821860.png)
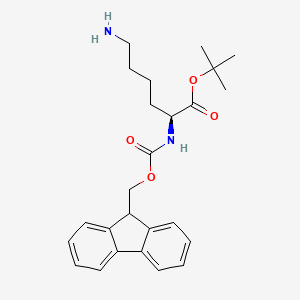

![Tert-butyl 4-[(fluorosulfonyl)methyl]azepane-1-carboxylate](/img/structure/B2821865.png)
